molecular formula C6H10Cl2N2O B048997 2,4-Diaminophenol dihydrochloride CAS No. 137-09-7

2,4-Diaminophenol dihydrochloride

Cat. No.: B048997
CAS No.: 137-09-7
M. Wt: 197.06 g/mol
InChI Key: KQEIJFWAXDQUPR-UHFFFAOYSA-N
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Scientific Research Applications

Amidol has a wide range of applications in scientific research, including:

Safety and Hazards

Amidol is classified as a toxic material . Ingestion is toxic and may result in vertigo, convulsions, and coma . Inhalation and contact cause irritation and may produce an allergic reaction . It’s important to handle Amidol with appropriate safety measures.

Mechanism of Action

Target of Action

Amidol, also known as 2,4-Diaminophenol, is primarily used as a photographic developer . It was introduced as a developing agent for photographic papers in 1892 . The primary targets of Amidol are the silver halides in the photographic emulsion. Amidol reduces these silver halides to metallic silver, which forms the dark areas in a developed photograph.

Mode of Action

Amidol interacts with its targets (silver halides) through a reduction-oxidation (redox) reaction. In this process, Amidol donates electrons to the silver ions present in the silver halides, reducing them to metallic silver. This reaction is facilitated by the slightly acidic conditions in which Amidol operates, which is unusual among developing agents that typically require strongly alkaline conditions .

Pharmacokinetics

It’s worth noting that amidol, like other photographic developers, is designed to be stable and effective under specific environmental conditions, such as temperature and ph .

Result of Action

The molecular result of Amidol’s action is the reduction of silver ions to metallic silver. On a cellular level, this process results in the formation of dark areas on a photographic film or paper, representing areas of the original scene that were well-lit. Overdevelopment with Amidol can lead to chemical fogging .

Action Environment

The action of Amidol is influenced by several environmental factors. For instance, Amidol works most effectively in slightly acidic conditions . As Amidol ages, it changes color to a dark red-brown, and this color change upon oxidation is used as a convenient colorimetric method for measuring the dissolved oxygen concentration in water supplies, rivers, etc . The temperature and concentration of the developer solution can also affect the action of Amidol.

Preparation Methods

Synthetic Routes and Reaction Conditions: Amidol can be synthesized through the reduction of 2,4-dinitrophenol. The reduction process typically involves the use of reducing agents such as iron and hydrochloric acid. The reaction proceeds as follows: [ \text{C}_6\text{H}_3(\text{NO}_2)_2\text{OH} + 6\text{H} \rightarrow \text{C}_6\text{H}_3(\text{NH}_2)_2\text{OH} + 2\text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production of Amidol involves the catalytic hydrogenation of 2,4-dinitrophenol. This method ensures a higher yield and purity of the final product. The reaction is carried out under controlled temperature and pressure conditions to optimize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: Amidol undergoes various chemical reactions, including:

    Oxidation: Amidol can be oxidized to form quinone derivatives. This reaction is often used in photographic development processes.

    Reduction: As mentioned earlier, Amidol is produced through the reduction of 2,4-dinitrophenol.

    Substitution: Amidol can participate in substitution reactions, particularly in the presence of electrophilic reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Iron and hydrochloric acid are commonly used reducing agents.

    Substitution: Electrophilic reagents such as halogens can be used under controlled conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amidol itself.

    Substitution: Various substituted phenol derivatives.

Comparison with Similar Compounds

    Hydroquinone: Another photographic developer that works in alkaline conditions.

    Metol (4-methylaminophenol sulfate): A developer that also works in alkaline conditions but has different developing characteristics.

Uniqueness of Amidol: Amidol is unique due to its ability to function effectively in slightly acidic conditions, which sets it apart from other developers like Hydroquinone and Metol that require strongly alkaline conditions. This property makes Amidol particularly useful in specific photographic applications where acidic conditions are preferred .

Properties

IUPAC Name

2,4-diaminophenol;dihydrochloride
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InChI

InChI=1S/C6H8N2O.2ClH/c7-4-1-2-6(9)5(8)3-4;;/h1-3,9H,7-8H2;2*1H
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InChI Key

KQEIJFWAXDQUPR-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1N)N)O.Cl.Cl
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Molecular Formula

C6H8N2O.2ClH, C6H10Cl2N2O
Record name 2,4-DIAMINOPHENOL DIHYDROCHLORIDE
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Related CAS

95-86-3 (Parent)
Record name 2,4-Diaminophenol dihydrochloride
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DSSTOX Substance ID

DTXSID9020401
Record name 2,4-Diaminophenol dihydrochloride
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Molecular Weight

197.06 g/mol
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Physical Description

Grayish-white crystals. (NTP, 1992), Grayish-white solid; [HSDB] Slightly gray crystalline solid; [MSDSonline]
Record name 2,4-DIAMINOPHENOL DIHYDROCHLORIDE
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Solubility

greater than or equal to 100 mg/mL at 74.3 °F (NTP, 1992), 27.5 G/100 ML WATER @ 15 °C; SLIGHTLY SOL IN ALCOHOL, SLIGHTLY SOL IN ETHER
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Color/Form

GRAYISH-WHITE CRYSTALS, NEEDLES

CAS No.

137-09-7
Record name 2,4-DIAMINOPHENOL DIHYDROCHLORIDE
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Record name Phenol, 2,4-diamino-, hydrochloride (1:2)
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Melting Point

432 °F (decomposes) (NTP, 1992), 205 °C
Record name 2,4-DIAMINOPHENOL DIHYDROCHLORIDE
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Record name 2,4-DIAMINOPHENOL DIHYDROCHLORIDE
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Synthesis routes and methods

Procedure details

Into the reactor described in the foregoing Example 7 there are charged 200 ml of a 4% aqueous solution of hydrochloric acid and 4 g of 2,4-dinitrophenol are added thereto. Hydrogen is continuously introduced inside the chamber under the pressure of 1 atm at the rate of 15 ml/min. The reactor is heated to the temperature of 50° C. and hydrogenation is conducted at this temperature for 1.5 hours. After cooling and precipitation with a 37% hydrochloric acid there are obtained 3.9 g of 2,4-diaminophenol dihydrochloride which corresponds to 91.5% as calculated for the starting 2,4-dinitrophenol.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Diaminophenol dihydrochloride
Reactant of Route 2
Reactant of Route 2
2,4-Diaminophenol dihydrochloride
Reactant of Route 3
2,4-Diaminophenol dihydrochloride
Reactant of Route 4
2,4-Diaminophenol dihydrochloride
Reactant of Route 5
2,4-Diaminophenol dihydrochloride
Reactant of Route 6
2,4-Diaminophenol dihydrochloride

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